N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide is a compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide, also known as (2E)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylprop-2-enamide, is a compound that has been studied for its potential biological activities Similar compounds, such as n-isoindoline-1,3-diones heterocycles, have been found to have diverse chemical reactivity and promising applications in various fields .
Mode of Action
It is known that the isoindoline nucleus and carbonyl groups at positions 1 and 3 of similar compounds play a significant role in their biological activity .
Biochemical Pathways
Similar compounds, such as n-isoindoline-1,3-diones heterocycles, have been found to have diverse chemical reactivity and promising applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction can be catalyzed by acids or bases, depending on the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reagents and solvents used are sourced from reputable suppliers to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted aromatic compounds .
Scientific Research Applications
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor, immunomodulatory, and antiangiogenic properties.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Comparison with Similar Compounds
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide can be compared with other isoindoline derivatives, such as:
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
These compounds share a similar isoindoline core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
(E)-N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-20-17(22)13-8-5-9-14(16(13)18(20)23)19-15(21)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,19,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSCUKHNQPLVPF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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